Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate
Description
Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate (CAS: 898289-62-8) is a heterocyclic ester derivative with the molecular formula C₁₃H₁₁F₃N₂O₂ and a molecular weight of 284.238 g/mol . The compound features a benzoate ester core linked to a 1-methyl-3-(trifluoromethyl)pyrazole moiety. This trifluoromethyl group enhances electron-withdrawing properties, improving metabolic stability and bioactivity, making the compound a valuable building block in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-18-10(7-11(17-18)13(14,15)16)8-5-3-4-6-9(8)12(19)20-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXEOGWKRJBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640368 | |
| Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-62-8 | |
| Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrazole Core with Trifluoromethyl Substitution
The key intermediate is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , which can be prepared with high selectivity via hydrazine and trifluoromethylated precursors.
A patented method describes dissolving ethyl trifluoroacetate (ETFAA) in acetic acid at 10 °C, followed by slow addition of aqueous methyl hydrazine over 1 hour. The reaction mixture is stirred at room temperature for 1 hour and then heated to 80 °C for 5 hours, yielding the pyrazol-5-ol intermediate with an 86.5% yield and a selectivity ratio of 96:4 for the desired isomer over its positional isomer.
The selectivity is enhanced by controlling the activation energy differences between isomers, optimizing reaction temperature, time, and reagent ratios.
Formation of the Pyrazole Ring
The pyrazole ring formation generally involves cyclization of hydrazine derivatives with trifluoromethylated β-dicarbonyl compounds or equivalents under acidic or neutral conditions.
The methyl group at the 1-position is introduced via methyl hydrazine or methylation steps post ring formation.
Coupling with the Benzoate Moiety
The pyrazole intermediate is then coupled with methyl 2-bromobenzoate or related benzoate derivatives through cross-coupling reactions such as Suzuki or direct nucleophilic substitution, depending on the functional groups available.
Alternatively, esterification of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) can yield the methyl benzoate ester.
Industrial and Laboratory Scale Considerations
Industrial synthesis may employ continuous flow reactors to control heat and mass transfer, improving yield and purity.
Microwave-assisted reflux has been reported to accelerate esterification and hydrazine reactions, reducing reaction times to under 2 hours with good yields.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
The selectivity of pyrazole isomers is crucial; the method in achieves a high selectivity ratio (96:4), minimizing by-products.
The trifluoromethyl group introduction is best achieved early in the synthesis to avoid complications in later steps.
Esterification under microwave conditions significantly improves efficiency and reduces side reactions compared to conventional reflux.
Purification typically involves solvent partitioning (chloroform-water) and drying, yielding a white crystalline product with high purity (90%+).
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C13H11F3N2O2 |
| Molecular Weight | 284.23 g/mol |
| CAS Number | 898289-62-8 |
| Key Intermediate | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
| Typical Yield Range | 80-90% |
| Reaction Types | Hydrazine cyclization, esterification, cross-coupling |
| Optimal Temperature Range | 10 °C to 80 °C (pyrazole formation), reflux for esterification |
| Purity Achieved | ≥90% |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions and Reagents
-
Basic Hydrolysis : Aqueous NaOH (1–2 M) at reflux (80–100°C) for 4–6 hours yields 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid .
-
Acidic Hydrolysis : Concentrated HCl (6 M) at 60°C for 8–12 hours produces the same carboxylic acid .
Key Observations
-
Hydrolysis proceeds quantitatively (>95% yield) under basic conditions due to the electron-withdrawing trifluoromethyl group enhancing electrophilicity of the ester carbonyl .
-
The reaction is reversible under acidic conditions, requiring longer durations for completion .
Reduction Reactions
The ester moiety can be reduced to a primary alcohol or intermediate aldehyde.
Reagents and Products
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → RT | 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzyl alcohol | 82% |
| DIBAL-H | Toluene, −78°C | Intermediate aldehyde (unstable) | 68% |
Mechanistic Insights
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LiAlH₄ reduces the ester directly to the alcohol via a two-step mechanism involving nucleophilic acyl substitution .
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DIBAL-H selectively reduces the ester to an aldehyde but requires strict temperature control to avoid over-reduction .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring’s electron-deficient nature directs electrophiles to specific positions.
Nitration and Sulfonation
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Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the pyrazole ring (para to the trifluoromethyl group) .
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Sulfonation : Oleum (20% SO₃) at 50°C yields the sulfonated derivative at the 4-position .
Halogenation
-
Bromination with Br₂/FeBr₃ occurs at the 5-position of the benzoate ring (ortho to the ester group) .
Nucleophilic Substitution at the Pyrazole Ring
The trifluoromethyl group activates adjacent positions for nucleophilic attack.
Reagents and Outcomes
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (aq.) | 120°C, 24 h | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 88% |
| KSCN | DMF, 80°C, 6 h | 5-Thiocyano derivative | 75% |
Key Findings
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Substitution occurs preferentially at the 5-position of the pyrazole ring due to steric hindrance from the methyl group at N1 .
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Ammonia substitution proceeds via an SNAr mechanism, facilitated by the electron-withdrawing CF₃ group .
Oxidation Reactions
Controlled oxidation targets the methyl or ester groups.
Oxidation of the Methyl Group
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KMnO₄/H₂SO₄ converts the N1-methyl group to a carboxylic acid, forming 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .
Oxidative Ester Cleavage
-
Ozone (O₃) in CH₂Cl₂ at −78°C cleaves the benzoate ester to a ketone intermediate, which further oxidizes to a dicarboxylic acid .
Cross-Coupling Reactions
The pyrazole ring participates in Pd-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
-
Using Pd(PPh₃)₄ and aryl boronic acids, the 4-position of the pyrazole undergoes arylation with yields up to 78% .
Buchwald-Hartwig Amination
Thermal Degradation
Pyrolysis studies reveal decomposition pathways:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for applications in medicine and agriculture.
Medicinal Chemistry
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Studies have demonstrated that certain pyrazole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting potential use as antitumor agents .
- Antimicrobial Effects : The compound shows promise as an antimicrobial agent, which can be beneficial in developing new antibiotics .
Agrochemical Applications
- Pesticidal Activity : Pyrazole compounds have been investigated for their effectiveness as pesticides, particularly in targeting specific pests while minimizing harm to beneficial insects .
- Herbicidal Properties : Some studies suggest that derivatives of pyrazoles may inhibit plant growth in undesired species, providing a means of weed control without harming crops .
Case Studies and Research Findings
Several studies have documented the synthesis and application of methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate:
Mechanism of Action
The mechanism by which Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Benzoic Acid Derivative
The carboxylic acid counterpart, 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: Not provided), shares the same core structure but replaces the methyl ester with a carboxylic acid group. Key differences include:
- Molecular Formula : C₁₂H₉F₃N₂O₂ (vs. C₁₃H₁₁F₃N₂O₂ for the ester) .
- Physicochemical Properties : The acid form is more polar due to the -COOH group, likely reducing lipophilicity compared to the ester. This impacts solubility; the ester is more suitable for lipid-rich environments (e.g., cell membranes) .
Aldehyde and Alcohol Derivatives
- 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde (CAS: 898289-61-7): This aldehyde derivative serves as a synthetic intermediate. Its reactivity (e.g., susceptibility to oxidation) contrasts with the ester’s stability, making the latter preferable for storage and downstream applications .
- {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol: The benzyl alcohol derivative (97% purity) is another intermediate, highlighting the synthetic versatility of this scaffold .
1,3,4-Oxadiazole Derivatives
Six 1,3,4-oxadiazole analogs () share the 1-methyl-3-(trifluoromethyl)pyrazole moiety but differ in substituents and biological relevance:
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | C₁₄H₉BrF₃N₃OS | 113–114 | 83.3 | Bromine enhances molecular weight; high yield suggests synthetic efficiency |
| 2-((Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | C₁₀H₉F₃N₄OS | 77–78 | 78.4 | Allyl group introduces potential for further functionalization |
| 2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | C₁₃H₉F₄N₄OS | 101–101 | 78.2 | Fluorine improves metabolic stability and lipophilicity |
These oxadiazoles exhibit moderate-to-high yields (27.7–83.3%) and melting points (77–114°C), suggesting diverse applications in medicinal chemistry .
Agrochemical Derivatives
The herbicidal compound 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-sulfonyl]-4,5-dihydro-5,5-dimethyl-isoxazole () shares the trifluoromethylpyrazole core but incorporates a sulfonyl isoxazole group. This structural variation enhances herbicidal activity but reduces synthetic accessibility compared to the simpler ester derivative .
Physicochemical and Structural Analysis
Hydrogen Bonding and Crystallography
The ester’s methoxy group participates in weaker hydrogen bonds compared to the carboxylic acid’s -COOH group, influencing crystal packing. Etter’s graph set analysis () could elucidate these differences, with the ester favoring C–H···O interactions over O–H···O bonds .
Biological Activity
Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate, with the CAS number 898289-62-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H11F3N2O2
- Molecular Weight : 284.238 g/mol
- InChI Key : VBXXEOGWKRJBBH-UHFFFAOYSA-N
- PubChem CID : 24229663
Structural Representation
The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzoate moiety, which is significant for its biological activity. The structure can be represented as follows:
Pharmacological Properties
Recent studies have indicated that compounds containing the pyrazole ring exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their bioactivity.
Anti-inflammatory Activity
Research has shown that this compound exhibits significant anti-inflammatory effects. For instance, in vitro studies demonstrated that this compound inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
These values indicate a high selectivity for COX-2 over COX-1, suggesting potential use in treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Activity
In vivo studies also highlighted the analgesic properties of this compound. A study conducted on animal models revealed that administration of this compound resulted in significant pain relief comparable to established analgesics like indomethacin .
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. It demonstrated cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study on Anti-inflammatory Effects
In a controlled study involving mouse models of inflammation, researchers administered varying doses of this compound. The results showed:
| Dose (mg/kg) | Inhibition of Edema (%) |
|---|---|
| 10 | 27.0 |
| 20 | 35.9 |
| 50 | 50.7 |
These findings corroborated the compound's efficacy as an anti-inflammatory agent .
Study on Anticancer Activity
A recent study investigated the effects of this compound on breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 12 μM, indicating potent cytotoxicity. Flow cytometry analyses revealed that treated cells underwent apoptosis through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate, and how is its structure validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by trifluoromethylation using reagents like trifluoromethyl copper complexes. For example, pyrazole intermediates are often chlorinated (e.g., using POCl₃) and further functionalized . Structural validation employs:
- NMR Spectroscopy : and NMR confirm regiochemistry of substituents (e.g., distinguishing between N-methyl and trifluoromethyl positions) .
- IR Spectroscopy : Ester carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations are diagnostic .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages .
Q. How can researchers optimize reaction conditions to improve yield during synthesis?
- Methodological Answer : Key variables include:
- Temperature : Lower temperatures (−20°C) minimize side reactions during diazonium salt formation (e.g., describes cold-stage nitrite addition) .
- Catalysts : BF₃·Et₂O enhances electrophilic substitution in trifluoromethylation steps .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) removes unreacted starting materials and regioisomers .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective introduction of the trifluoromethyl group into the pyrazole ring?
- Methodological Answer : Trifluoromethylation often proceeds via radical or nucleophilic pathways. For example, copper-mediated reactions generate CF₃⁻ species that attack electrophilic pyrazole carbons. Computational studies (DFT) predict regioselectivity based on electron density at C3 vs. C5 positions . Experimental validation involves synthesizing regioisomers and comparing NMR shifts .
Q. How do structural modifications (e.g., substituent position) influence biological activity in related pyrazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare:
- Electron-Withdrawing Groups : Trifluoromethyl at C3 enhances metabolic stability vs. C5 ( notes chloro-substituted analogs show reduced activity) .
- Ester vs. Carboxylic Acid : Methyl ester improves cell permeability, while hydrolysis to the acid form may enhance target binding (test via in vitro enzymatic assays) .
- Biological Assays : Standardized MIC (minimum inhibitory concentration) tests against bacterial/fungal strains quantify activity variations .
Q. How should researchers resolve contradictions in reported biological data for similar pyrazole-based compounds?
- Methodological Answer : Discrepancies may arise from:
- Purity Issues : HPLC analysis (e.g., C18 columns, acetonitrile/water gradients) identifies impurities >98% purity is critical for reliable bioassays .
- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) across studies. Replicate experiments with positive controls (e.g., uses ciprofloxacin as an antibacterial reference) .
- Structural Misassignment : Re-examine NMR assignments (e.g., NOESY for spatial proximity of substituents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
